
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate (EMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. EMT is a thiophene-based compound that has a unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that certain thiophene derivatives exhibit potent antimicrobial properties. For example, a study by Mabkhot et al. (2015) synthesized derivatives of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and subjected them to in vitro antimicrobial activity tests. Some derivatives were found to be more potent than the standard drug amphotericin B against specific fungal strains, highlighting their potential as antimicrobial agents (Mabkhot et al., 2015).
Synthesis Methodologies
Another area of application is the development of synthesis methodologies for thiophene derivatives. Li and Wang (2014) described a highly efficient one-pot, three-component synthesis method for benzodiazepine derivatives, showcasing the versatility of thiophene compounds in synthetic chemistry (Li & Wang, 2014).
Biological Activities
Further research into thiophene derivatives has revealed a range of biological activities. For instance, Faty et al. (2010) utilized ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material to synthesize compounds that showed significant antibacterial and antifungal activities, suggesting potential applications in combating infectious diseases (Faty et al., 2010).
Fluorescence and Dyeing Properties
Thiophene derivatives have also been explored for their fluorescence and dyeing properties, with compounds showing promising applications in materials science. Rangnekar and Sabnis (2007) synthesized novel styryl dyes from thiophene derivatives and studied their fluorescence in solution and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Glutaminase Inhibitors
Additionally, thiophene derivatives have been evaluated for their pharmacological potential, such as in the design and synthesis of glutaminase inhibitors. Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their role in inhibiting glutaminase and their potential application in cancer therapy (Shukla et al., 2012).
Mecanismo De Acción
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the context in which they are used. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
ethyl 5-[[2-(benzenesulfonyl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)15-11(2)9-14(23-15)17-13(18)10-24(20,21)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFHGYPEZKSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

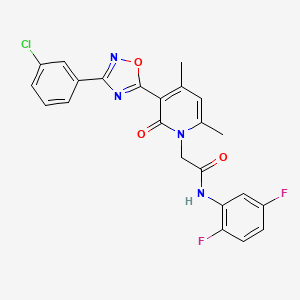
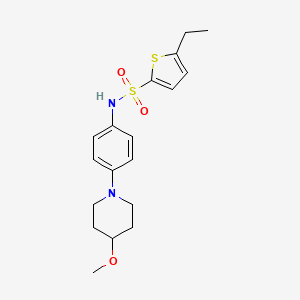
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
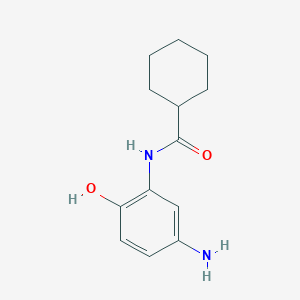
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
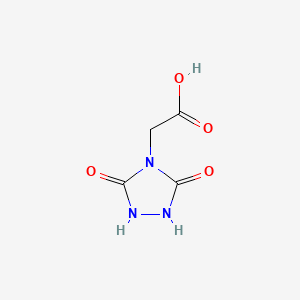
![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)
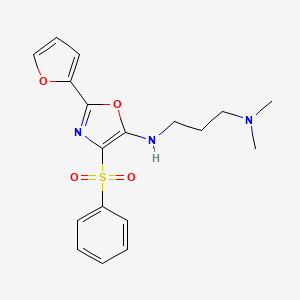
![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)
![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)